(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also features a benzyl group substituted with methoxy groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the benzyl group: The Boc-protected amino acid is then subjected to a nucleophilic substitution reaction with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) to introduce the benzyl group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, using reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Sodium borohydride (NaBH4): Used for reduction reactions.
Major Products Formed
Free amine: Formed after deprotection of the Boc group.
Oxidized or reduced derivatives: Formed after oxidation or reduction reactions.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid: Lacks the methoxy groups on the benzyl ring.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2,5-dimethoxybenzyl moiety, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C17H25NO6 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-9-13(22-4)6-7-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1 |
InChI Key |
GSLGBXVSCQVYRY-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.